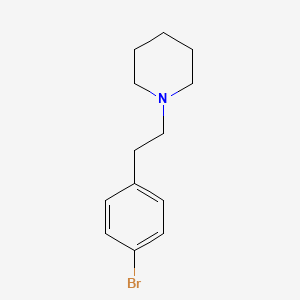

4-(2-Piperidinoethyl)-1-bromobenzene

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research

In the vast field of medicinal chemistry, the piperidine (B6355638) scaffold is recognized as a "privileged structure." This designation is due to its frequent appearance in a wide array of approved drugs and biologically active compounds, particularly those targeting the central nervous system (CNS). googleapis.com Piperidine derivatives are integral to the development of analgesics, antipsychotics, and antihistamines, among other therapeutic classes. Their conformational flexibility and ability to engage in key binding interactions with biological targets make them a favored component in drug design. googleapis.com

The presence of the bromophenyl group anchors the compound firmly within the domain of modern organic synthesis. Aryl bromides are classic substrates for a multitude of powerful cross-coupling reactions, which have revolutionized the way complex molecules are constructed. This dual functionality makes 4-(2-Piperidinoethyl)-1-bromobenzene a valuable starting point for creating extensive libraries of new chemical entities for biological screening.

Strategic Importance as a Functionalized Building Block in Chemical Synthesis

The strategic value of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical transformations. The aryl bromide moiety is a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Key reactions involving the bromophenyl group include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron compound. This is a widely used method for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the phenyl ring.

Buchwald-Hartwig Amination: This process forms a C-N bond between the aryl bromide and an amine. It is a critical step in synthesizing aniline (B41778) derivatives, which are themselves important precursors for a vast range of pharmaceuticals.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

The piperidine ring, while generally more stable, can undergo N-alkylation or other modifications, although it is often the core scaffold that is elaborated upon via reactions on the bromophenyl ring. A crucial application of this building block is demonstrated in its use as an intermediate for the synthesis of selective sigma receptor ligands, as detailed in patent literature. In these syntheses, the bromide serves as a reactive handle for introducing other molecular fragments.

Below is a table summarizing the key properties of this chemical building block.

| Property | Value |

| IUPAC Name | 1-(2-(4-bromophenyl)ethyl)piperidine |

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.19 g/mol |

| Key Functional Groups | Bromophenyl, Piperidine (tertiary amine) |

| Primary Use | Synthetic Building Block / Intermediate |

Overview of Research Trajectories and Future Directions

Current and future research involving this compound and its derivatives is heavily focused on the discovery of new therapeutic agents. The ability to easily diversify the structure through the reactions mentioned above allows chemists to systematically explore the structure-activity relationships (SAR) of new compound series.

One significant research trajectory is the development of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters. For example, derivatives of this compound are investigated as high-affinity ligands for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), both of which are critical targets in the treatment of depression, anxiety, and other neurological disorders. The development of selective sigma receptor modulators, with potential applications in treating neuropathic pain and psychiatric conditions, represents another key area of investigation.

Future directions will likely involve:

Development of PET Ligands: The structure is suitable for modification into positron emission tomography (PET) ligands for in-vivo imaging of drug targets within the brain.

Fragment-Based Drug Discovery: The compound can be used as a core fragment to be elaborated upon in fragment-based approaches to lead generation.

Combinatorial Chemistry: Its utility as a building block makes it an ideal candidate for combinatorial synthesis to rapidly generate large libraries of compounds for high-throughput screening.

The continued exploration of new synthetic methodologies will further enhance the utility of this compound, expanding the accessible chemical space and increasing the potential for discovering novel and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXYBJOTCBAJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Piperidinoethyl 1 Bromobenzene and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for Compound Assembly

A retrosynthetic analysis of 4-(2-Piperidinoethyl)-1-bromobenzene identifies two primary disconnections that form the basis for the most common synthetic routes.

Disconnection 1 (C-N Bond): The most intuitive disconnection is at the bond between the piperidine (B6355638) nitrogen and the ethyl chain. This approach simplifies the molecule into two key synthons: a piperidine nucleophile and a 4-bromophenethyl electrophile. The corresponding synthetic precursors would be piperidine and a 2-(4-bromophenyl)ethyl halide, such as 1-bromo-2-(4-bromophenyl)ethane or 1-chloro-2-(4-bromophenyl)ethane. This strategy is an example of a standard N-alkylation of a secondary amine.

Disconnection 2 (C-Br Bond): An alternative disconnection involves breaking the carbon-bromine bond on the aromatic ring. This retrosynthetic step leads to the precursor 1-(2-phenylethyl)piperidine. The forward synthesis would then involve the electrophilic bromination of this precursor. The success of this route depends on the regioselectivity of the bromination reaction, as the phenethylpiperidine substituent will direct the incoming electrophile to the ortho and para positions.

These disconnections outline the principal strategies for assembling the target molecule, each with distinct advantages and challenges related to precursor availability and reaction control.

Direct Synthesis Routes to this compound

The direct synthesis of the target compound is most commonly achieved through the alkylation of piperidine, a robust and well-documented method.

The N-alkylation of piperidine with a suitable electrophile is a primary method for forming the C-N bond in this compound. This nucleophilic substitution reaction typically involves reacting piperidine with a 4-bromophenethyl halide.

The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants. researchgate.net A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often included to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. researchgate.net The reaction can proceed at room temperature, although heating may be employed to increase the reaction rate. researchgate.net Care must be taken to control the stoichiometry, as the use of excess alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.netnih.gov

Table 1: General Conditions for N-Alkylation of Piperidine

| Parameter | Condition | Purpose/Note | Reference |

|---|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents enhance reactivity. | researchgate.net |

| Base | K₂CO₃, KHCO₃, Et₃N | Neutralizes the acid byproduct to prevent amine protonation. | researchgate.net |

| Temperature | Room Temperature to 70°C | Higher temperatures can accelerate the reaction. | researchgate.net |

| Reactant Ratio | ~1.1 eq. of alkyl halide | Slow addition of the halide to an excess of piperidine can minimize dialkylation. | researchgate.net |

An alternative synthetic strategy involves the bromination of an aromatic precursor.

Electrophilic Bromination: Starting from 1-(2-phenylethyl)piperidine, an electrophilic aromatic substitution reaction can introduce the bromine atom onto the phenyl ring. The ethylpiperidine group is an activating, ortho-, para-director. Therefore, reacting 1-(2-phenylethyl)piperidine with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a suitable solvent like carbon disulfide would be expected to yield a mixture of ortho- and para-brominated products. orgsyn.org The para-isomer, this compound, would then need to be separated from the ortho-isomer.

Nucleophilic Aromatic Substitution: While less common for this specific transformation, a nucleophilic approach could involve the reaction of piperidine with a precursor like 1,4-dibromobenzene (B42075) under conditions that facilitate nucleophilic aromatic substitution, though this is generally challenging and requires highly activated substrates or specific catalytic systems. A more viable route involves the palladium-catalyzed amination (Buchwald-Hartwig reaction) between piperidine and 1,4-dibromobenzene, which offers high selectivity for the formation of the C-N bond. researchgate.net

Preparation of Precursors and Key Intermediates

The success of the synthetic routes described above relies on the availability of key precursors, namely halogenated piperidine derivatives and substituted bromobenzene (B47551) moieties.

A critical intermediate for some synthetic variations is 1-(2-chloroethyl)piperidine (B1294334), often used as its hydrochloride salt. ganeshremedies.com There are two primary methods for its preparation:

Reaction with 1,2-Dichloroethane: Piperidine can be reacted directly with 1,2-dichloroethane. This nucleophilic substitution typically requires basic conditions to proceed effectively.

Chlorination of 2-Piperidinoethanol: A two-step, one-pot process can be employed where piperidine is first reacted with ethylene (B1197577) chlorohydrin to form 2-piperidinoethanol. google.com This intermediate alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like toluene (B28343) to yield 1-(2-chloroethyl)piperidine hydrochloride. google.com This method is reported to be efficient, with the product crystallizing directly from the reaction mixture. google.com

Table 2: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

| Starting Materials | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Piperidine, Ethylene Chlorohydrin | Thionyl Chloride | Toluene | One-pot reaction; chlorination at 70-85°C. | google.com |

| Piperidine, 1,2-Dichloroethane | Base | Not specified | Nucleophilic substitution. |

The most crucial bromobenzene precursor is 2-(4-bromophenyl)ethanol (B1265510), which can be subsequently converted to the more reactive 2-(4-bromophenyl)ethyl bromide.

The synthesis of 2-(4-bromophenyl)ethanol can be achieved via the reduction of a corresponding carbonyl compound. One documented method involves the reduction of methyl 4-bromophenylacetate using a reducing agent like lithium borohydride (B1222165) (LiBH₄) in tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds smoothly at 0°C to room temperature, providing the desired alcohol in high yield after aqueous workup and extraction. chemicalbook.com Another approach is the reduction of 4-bromoacetophenone using a reducing agent like potassium borohydride. guidechem.com

Table 3: Synthesis of 2-(4-Bromophenyl)ethanol

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-bromophenylacetate | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | 85.5% | chemicalbook.com |

| p-Bromoacetophenone | Potassium borohydride (KBH₄) | 95% Ethanol | Not specified | guidechem.com |

Once 2-(4-bromophenyl)ethanol is obtained, it can be converted to 2-(4-bromophenyl)ethyl bromide using standard reagents for converting alcohols to alkyl bromides, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This activated halide is a highly effective electrophile for the alkylation of piperidine.

Convergent and Divergent Synthetic Strategies for Structural Diversification

The synthesis of libraries of related compounds from a common starting point or through the assembly of independent fragments is a cornerstone of modern medicinal chemistry and materials science. For structures analogous to this compound, both convergent and divergent strategies offer powerful pathways for structural diversification.

A divergent synthetic strategy is particularly effective for generating a wide array of analogs from a single, key intermediate, often referred to as a branching point. nih.gov This approach allows for the systematic modification of a core scaffold to explore structure-activity relationships. For instance, a plausible divergent synthesis could begin with a central precursor, such as 4-bromophenylethanol. This intermediate can be activated (e.g., by conversion to a tosylate or mesylate) and then reacted with a diverse panel of cyclic amines, including piperidine and its substituted derivatives (e.g., 4-methylpiperidine, 3-hydroxypiperidine), to yield a library of N-substituted analogs. This method is efficient as the common precursor is synthesized in bulk and then used in the final diversification step.

Another divergent approach could involve modifying the aromatic ring of a pre-formed 4-(2-piperidinoethyl)phenyl scaffold. For example, starting with 1-(2-phenylethyl)piperidine, a late-stage bromination step could be introduced. The selectivity of this bromination could be directed to the para position to yield the target compound.

In contrast, a convergent synthesis involves the independent synthesis of key molecular fragments, which are then combined in one of the final steps. For the synthesis of this compound analogs, one fragment would be the substituted piperidine ring and the other would be the 4-bromophenylethyl moiety. For example, various substituted piperidines could be prepared separately. Concurrently, 1-bromo-4-vinylbenzene could be synthesized and then subjected to hydroboration-oxidation to create 2-(4-bromophenyl)ethanol. This alcohol can then be coupled with the pre-synthesized piperidine derivatives, for instance, through a Mitsunobu reaction. nih.gov This strategy is advantageous when the assembly of the final molecule from complex, pre-functionalized fragments is more efficient than carrying functional groups through a long, linear synthesis.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions. Key parameters such as temperature, solvent, catalyst, and stoichiometry are systematically varied to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net

Catalyst Selection and Selectivity: In syntheses involving aromatic substitution, such as the bromination of a phenylpiperidine precursor, achieving the correct regioselectivity is paramount. For the synthesis of a related compound, 1-(4-bromophenyl)piperidine, the use of a catalyst has been shown to significantly improve the para-selectivity of the bromination step. google.com The addition of a catalyst like tetra-n-butyl ammonium tetraphenylborate (B1193919) can steer the reaction towards the desired para-isomer, which is crucial for the final product's identity and purity. google.com Similarly, in hydrogenation reactions to create saturated rings, the choice of catalyst is vital. The use of a rhodium-on-carbon (Rh/C) catalyst has been documented to achieve high yields (98%) in the reduction of a tetrahydropyridine (B1245486) precursor to a piperidine ring under a hydrogen atmosphere. chemicalbook.com

Impact of Temperature and Solvent: Temperature is a critical variable that can dramatically influence reaction rates and yields. In one study on selenocyanation, raising the temperature from 25 °C to 40 °C increased the product yield from 15% (after 12 hours) to 80% in a much shorter time. researchgate.net The choice of solvent is also crucial. For the synthesis of N-phenylpiperidine from bromobenzene and piperidine, sulfolane (B150427) is used as a high-boiling solvent to facilitate the reaction at elevated temperatures (150-165 °C). google.com In subsequent bromination steps, solvents like acetonitrile or dichloromethane (B109758) are employed. google.com The use of microwave heating is another modern technique to control reaction temperature and time, as seen in intramolecular rearrangements which can be completed in minutes at high temperatures (e.g., 200 °C). nih.gov

The following tables illustrate how systematic variation of reaction parameters can be used to optimize a synthetic protocol.

Table 1: Illustrative Effect of Temperature on Product Yield This table is a representative example based on optimization principles. researchgate.net

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 12 | 15 |

| 2 | 40 | 2 | 80 |

| 3 | 60 | 2 | 75 (decomposition noted) |

Table 2: Optimization of Catalyst and Solvent for a Hypothetical Bromination Step This table is a conceptual representation based on documented strategies. google.com

| Entry | Brominating Agent | Solvent | Catalyst | Regioselectivity (para:ortho) |

| 1 | NBS | Dichloromethane | None | 5:1 |

| 2 | NBS | Dichloromethane | Tetra-n-butyl ammonium tetraphenylborate | 19:1 |

| 3 | DBDMH | Acetonitrile | None | 6:1 |

| 4 | DBDMH | Acetonitrile | Tetra-n-butyl ammonium tetraphenylborate | >20:1 |

Through such meticulous optimization, synthetic chemists can develop robust, high-yielding, and selective routes to target molecules like this compound and its structurally diverse analogs.

Chemical Reactivity and Mechanistic Investigations of 4 2 Piperidinoethyl 1 Bromobenzene

Reactivity Profile of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is the primary site for transformations involving the aromatic core. Its reactivity is characteristic of aryl halides and is amenable to several classes of reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The aryl bromide group of 4-(2-Piperidinoethyl)-1-bromobenzene is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. quora.comlibretexts.org While specific studies detailing the use of this exact molecule are not prevalent in readily available literature, its reactivity can be confidently inferred from extensive research on analogous bromoaryl compounds containing basic nitrogen functionalities. rsc.org The presence of the piperidine (B6355638) nitrogen can influence the reaction by coordinating to the palladium catalyst, potentially affecting its activity. However, the use of appropriate ligands can mitigate this effect. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. libretexts.orgorganic-chemistry.org For a substrate like this compound, the reaction would proceed by reacting it with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The reaction is tolerant of a wide range of functional groups, and the tertiary amine is generally compatible. harvard.edu

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction typically requires a palladium catalyst and a base. libretexts.org The reaction of this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative. The regioselectivity and stereoselectivity of the Heck reaction are well-studied, generally favoring the formation of the trans-alkene. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov It is typically co-catalyzed by palladium and copper species and requires a base, often an amine, which can sometimes serve as the solvent. wikipedia.orgnih.gov Coupling this compound with an alkyne such as phenylacetylene (B144264) would produce a diarylacetylene derivative. Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance. wikipedia.orgnih.gov The preparation of the required organozinc reagent and its subsequent coupling with this compound would provide a direct route to various alkylated or arylated derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base | Typical Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5) | PPh₃, SPhos, cataCXium® PtB (2-10) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343), DMF | 80-110 | 70-95 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (1-2) | P(o-tolyl)₃, P(t-Bu)₃ (2-4) | Et₃N, K₂CO₃ | DMF, NMP, Toluene | 100-140 | 60-90 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-3) / CuI (2-5) | PPh₃ (2-6) | Et₃N, Piperidine | THF, DMF | 25-80 | 75-98 |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5) | PPh₃, dppf (1-5) | None required | THF, DMF | 25-60 | 70-95 |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net However, this pathway is generally inefficient for simple aryl halides like this compound. youtube.com The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. nih.govthieme-connect.de These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. thieme-connect.de

Since this compound lacks such activating groups, the benzene (B151609) ring is electron-rich and not sufficiently electrophilic to be attacked by nucleophiles under standard SNAr conditions. youtube.com Consequently, attempts to substitute the bromine atom using common nucleophiles via an SNAr mechanism would be expected to fail or require extremely harsh conditions that would likely lead to decomposition or side reactions.

Reactivity of the Piperidine Nitrogen

The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring makes it a nucleophilic and basic center. This allows for a range of reactions that are distinct from the chemistry of the aryl bromide moiety.

N-Alkylation and N-Acylation Reactions

The nucleophilic piperidine nitrogen readily reacts with electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to N-alkylation, forming a quaternary ammonium (B1175870) salt. researchgate.net This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. The product would be a 1-alkyl-1-[2-(4-bromophenyl)ethyl]piperidinium halide. Such reactions are typically carried out in a polar aprotic solvent. who.int

N-Acylation: Similarly, the piperidine nitrogen can be acylated by reacting it with acylating agents like acid chlorides or anhydrides. researchgate.net This reaction would yield an N-acyl piperidinium (B107235) species, which upon deprotonation would form a stable amide. For instance, reaction with acetyl chloride would yield N-acetyl-N-[2-(4-bromophenyl)ethyl]piperidine. This transformation is useful for installing an amide functional group, which is prevalent in many biologically active molecules. cymitquimica.com

Role in Organocatalysis and Lewis Basic Activation

The piperidine structural motif is a cornerstone in the field of organocatalysis. mdpi.comacs.org As a secondary amine, piperidine itself is a widely used catalyst for reactions like Michael additions and Knoevenagel condensations. The tertiary nitrogen in this compound also possesses Lewis basic properties due to its available lone pair of electrons.

This inherent basicity means the molecule could potentially function as an organocatalyst or a Lewis base in various chemical transformations. researchgate.net For example, it could activate carbonyl compounds towards nucleophilic attack or facilitate proton transfer steps in a catalytic cycle. While specific applications of this compound as a catalyst are not extensively documented, its structural similarity to known organocatalysts suggests it could be employed in such a role, provided the aryl bromide portion does not interfere with the desired catalytic pathway. rsc.org

Reactivity of the Ethyl Linker

Potential for Aliphatic Substitutions and Eliminations

No specific studies on the aliphatic substitution or elimination reactions involving the 2-piperidinoethyl side chain of this compound have been found. While general principles of organic chemistry would suggest the possibility of such reactions under appropriate conditions (e.g., treatment with strong bases or nucleophiles), no experimental results, reaction conditions, or product characterizations for this specific compound are available in the literature.

Stereochemical Considerations in Transformation Reactions

There is no information available regarding the stereochemical aspects of any transformation reactions involving this compound. Research into how the stereochemistry of the piperidine ring or potential chiral centers that could be formed during a reaction might influence the reaction pathway or product distribution has not been published.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

No studies concerning the reaction kinetics or thermodynamic parameters of reactions involving this compound have been identified. As such, there is no data to populate tables on rate constants, activation energies, or other thermodynamic data related to the chemical transformations of this compound.

Applications As a Synthetic Intermediate in Complex Molecular Architectures

Precursor for Advanced Heterocyclic and Carbocyclic Systems

The primary utility of 4-(2-Piperidinoethyl)-1-bromobenzene in constructing advanced molecular systems stems from the reactivity of its carbon-bromine (C-Br) bond. This bond is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgarkat-usa.org

Notably, the Suzuki-Miyaura coupling reaction allows for the efficient formation of a C-C bond between the bromophenyl moiety and various organoboranes, such as aryl or vinyl boronic acids. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl and styrenyl compounds, which are core structures in many pharmaceuticals and functional materials. libretexts.org By reacting this compound with a suitable boronic acid, the static bromophenyl group can be elaborated into a more complex carbocyclic or heterocyclic system, while retaining the integral piperidinoethyl fragment. For instance, coupling with a pyridineboronic acid would yield a phenylpyridine derivative, integrating a new heterocyclic motif into the molecule. Such transformations are typically carried out in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov

Building Block for the Synthesis of Ligands with Specific Binding Affinities

The distinct structural components of this compound make it an ideal starting point for the synthesis of ligands designed to bind to specific biological or chemical targets. The piperidinoethyl portion can engage in hydrogen bonding and ionic interactions, while the aromatic ring provides a scaffold for hydrophobic and π-stacking interactions.

G-quadruplex Ligands: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in gene regulation and are targets for anticancer drug development. nih.gov Effective G4 ligands often feature a large, flat aromatic surface for π-stacking on the G-quartets and cationic side chains to interact with the phosphate (B84403) backbone. nih.gov While direct synthesis of G4 ligands from this compound is not prominently documented, its structural motifs are highly relevant. The bromophenyl group can be elaborated via cross-coupling reactions to build the necessary polycyclic aromatic systems, and the basic nitrogen of the piperidine (B6355638) ring provides a cationic center at physiological pH, which can enhance binding affinity and improve aqueous solubility. For example, the fluoroquinolone derivative CX-3543 (quarfloxin) was the first G4-interactive agent to enter human clinical trials, highlighting the therapeutic potential of targeting these structures. nih.gov

Antipsychotics: Many atypical antipsychotics function as multi-target ligands, often modulating dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. researchgate.netnih.gov The piperidine and related piperazine (B1678402) moieties are privileged structures in the design of such agents. researchgate.netnih.gov Research has shown that novel flavone (B191248) and benzoxazole (B165842) derivatives incorporating a piperidine ring exhibit promising antipsychotic profiles. researchgate.netnih.gov The synthesis of these complex molecules often involves coupling a piperidine-containing fragment with a larger heterocyclic system. nih.gov The this compound scaffold provides the piperidinoethyl-phenyl core, which can be linked to other pharmacophoric fragments through reactions at the bromo-position to create novel candidates for antipsychotic drugs. researchgate.netnih.gov For instance, a series of N-(4-phenyl-1-piperidinylethyl)-phthalmides were synthesized and showed the ability to suppress spontaneous motor activity in animal models without inducing catalepsy, a common side effect of conventional antipsychotics. nih.gov

Antibacterial Agents: The search for new antibacterial agents is critical, and piperidine derivatives have shown promise in this area. nih.govbiointerfaceresearch.com In vitro studies have demonstrated that various piperidine-substituted compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net For example, a study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that some compounds inhibited the growth of test strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Another study focusing on new piperidine derivatives synthesized via Wittig olefination and other reactions also reported activity against S. aureus and E. coli. biointerfaceresearch.comresearchgate.net These findings underscore the potential of the this compound scaffold as a foundational element for developing new classes of antibacterial drugs.

Table 1: Examples of Antimicrobial Activity in Piperidine Derivatives This table is representative of findings in the field and not specific to this compound itself.

| Bacterial Strain | Type | Reported Activity of Piperidine Derivatives | Citations |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | nih.gov, biointerfaceresearch.com, researchgate.net |

| Bacillus subtilis | Gram-positive | Active | nih.gov |

| Escherichia coli | Gram-negative | Active | nih.gov, biointerfaceresearch.com, researchgate.net |

| Klebsiella pneumoniae | Gram-negative | Active | nih.gov |

Integration into the Synthesis of Functional Organic Materials

The same palladium-catalyzed cross-coupling reactions that are valuable in pharmaceutical synthesis are also cornerstones of materials science. They enable the construction of large, conjugated π-systems that are the basis for many functional organic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The this compound building block can be integrated into such materials. Through Suzuki or Heck coupling reactions, the bromophenyl unit can be linked to other aromatic or olefinic monomers to form conjugated polymers or oligomers. arkat-usa.org The pendant piperidinoethyl group serves as a non-conjugated side chain that can significantly influence the material's properties. It can enhance solubility in common organic solvents, which is crucial for solution-based processing and device fabrication. Furthermore, the bulky and polar nature of the side chain can disrupt intermolecular π-π stacking in the solid state, which can be used to tune the material's morphology, photophysical properties, and charge-transport characteristics.

Scaffold for Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy for drug discovery, involving the synthesis of large collections of related compounds (libraries) that can be screened for biological activity. nih.gov A key element in this approach is the use of a central "scaffold," a core molecular structure onto which various chemical appendages are systematically attached. nih.gov

This compound is an exemplary scaffold for combinatorial library synthesis. It possesses two key points for diversification:

The C-Br Bond: This is the primary site for introducing molecular diversity. A vast number of substituents can be introduced using a range of robust palladium-catalyzed cross-coupling reactions, such as Suzuki (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). libretexts.orgarkat-usa.org

The Piperidine Nitrogen: This tertiary amine can be quaternized with various alkyl halides to introduce a permanent positive charge and additional substituents, which can be useful for modulating bioavailability or targeting specific protein interactions.

By systematically varying the reactants at these positions, a large and diverse library of molecules can be rapidly generated from the single starting material, this compound. This allows for an efficient exploration of the structure-activity relationship (SAR) around the scaffold to identify and optimize lead compounds for a given biological target. nih.gov

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org While this compound may not be a direct substrate for many common MCRs, it can be easily converted into a suitable reactant.

A straightforward and powerful approach involves the transformation of the C-Br bond into a primary amino group (-NH2) via a Buchwald-Hartwig amination reaction. This would convert the starting material into 4-(2-piperidinoethyl)aniline. This aniline (B41778) derivative is a classic MCR substrate. For example, it can participate in the Ugi four-component reaction with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides. It could also be used in the Povarov reaction (a formal aza-Diels-Alder reaction) with an aldehyde and an activated alkene to construct tetrahydroquinoline systems. This two-step sequence—functional group interconversion followed by an MCR—leverages the versatility of the initial scaffold to enable rapid access to highly complex and diverse molecular architectures.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Analysis and Bonding Characteristics (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules. For "4-(2-Piperidinoethyl)-1-bromobenzene," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

A crucial aspect of this analysis involves the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's chemical reactivity. espublisher.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. espublisher.com For this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzene (B47551) ring, while the LUMO may be distributed across the aromatic system.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. dntb.gov.ua These maps reveal electrophilic (electron-poor) and nucleophilic (electron-rich) regions, with the nitrogen atom of the piperidine (B6355638) ring and the bromine atom being areas of significant interest for potential intermolecular interactions. dntb.gov.ua

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value | Description |

| C-Br Bond Length | 1.91 Å | The bond connecting the bromine atom to the benzene (B151609) ring. |

| C-N (piperidine) Bond Length | 1.47 Å | The average bond length within the piperidine ring. |

| C-C (ethyl) Bond Length | 1.54 Å | The single bond within the ethyl linker. |

| C-C (aromatic) Bond Length | 1.40 Å | The average bond length within the benzene ring. |

| C-N-C Bond Angle (piperidine) | 111.5° | The angle around the nitrogen atom in the piperidine ring. |

| C-C-Br Bond Angle (aromatic) | 120.0° | The angle at the bromine-substituted carbon of the benzene ring. |

Conformational Analysis and Exploration of Energy Landscapes

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The ethyl-bromobenzene substituent can be positioned in either an axial or equatorial orientation. Computational studies on similar 4-substituted piperidines have shown that the relative energies of these conformers are comparable to those of analogous cyclohexane (B81311) systems. nih.gov Molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict the free energies of these conformers. nih.gov For a bulky substituent like the one present in this molecule, the equatorial position is generally favored to reduce steric hindrance.

Protonation of the piperidine nitrogen can significantly alter the conformational preference. In polar substituted piperidines, protonation often leads to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Exploring the potential energy surface allows for the identification of all stable conformers (local minima) and the transition states that connect them, providing a complete picture of the molecule's conformational landscape.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | 0.00 | ~95% |

| 2 | Axial | 2.00 | ~5% |

| 3 | Skew (Ethyl Linker) | 0.50 | - |

| 4 | Anti (Ethyl Linker) | 0.00 | - |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for investigating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to identify intermediates and, crucially, the transition state structures that represent the energy maxima along the reaction coordinate.

For "this compound," potential reactions could include nucleophilic substitution at the bromine-bearing carbon or reactions involving the basic nitrogen of the piperidine ring. Using DFT, the geometries of reactants, products, intermediates, and transition states can be optimized. mdpi.com Frequency calculations are then performed to characterize these structures; a stable molecule will have all real vibrational frequencies, while a transition state is uniquely identified by having exactly one imaginary frequency. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining the reaction rate. Theoretical studies on the reactions of similar aromatic compounds, such as the OH-initiated reaction of ethylbenzene, demonstrate how DFT and conventional transition state theory can be applied to calculate rate constants and determine the most favorable reaction pathways under different conditions. mdpi.com

Table 3: Illustrative Reaction Pathway Analysis for a Hypothetical SNAr Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Formation of Meisenheimer complex | +25.0 |

| Intermediate | Meisenheimer complex | +15.0 |

| Transition State 2 | Loss of leaving group | +20.0 |

| Products | Final substituted product | -10.0 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent interactions, and binding processes. rsc.org

An MD simulation of "this compound" in a solvent, such as water, would reveal how the solvent molecules arrange around the solute. This can be analyzed using radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. nih.gov Such simulations would highlight the hydrophobic nature of the bromobenzene moiety and the potential for hydrogen bonding at the piperidine nitrogen (in its protonated form).

These simulations are also critical for understanding how the molecule interacts with biological targets, such as proteins or nucleic acids. By placing the molecule in a simulation box with a target receptor, one can observe the binding process, identify key interacting residues, and calculate binding free energies. The analysis of electrostatic and van der Waals energies provides a quantitative measure of the forces driving the interaction. frontiersin.org

Table 4: Typical Parameters for an MD Simulation

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns - 1 µs | The total time duration of the simulation. |

| Boundary Conditions | Periodic | Simulates a bulk system by replicating the simulation box. |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry can predict various spectroscopic properties, which is highly valuable for interpreting experimental data. DFT calculations can be used to compute the vibrational frequencies of "this compound," which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with the experimental one can confirm the molecular structure and aid in the assignment of specific vibrational modes to functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of ¹H and ¹³C NMR spectra. This involves calculating the magnetic shielding of each nucleus within the molecule's electronic environment.

To study intermolecular interactions in the solid state, techniques such as Hirshfeld surface analysis can be employed. This method partitions the crystal space to define a unique volume for each molecule and maps various properties onto this surface, such as the distance to the nearest nucleus inside or outside the surface. dntb.gov.ua This visualization provides a detailed, quantitative summary of all intermolecular contacts, such as C-H···π, halogen bonding, and other weak interactions that govern the crystal packing. dntb.gov.ua

Table 5: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| C-N (Piperidine) | Stretching | 1250-1020 | 1250-1020 |

| C=C (Aromatic) | Stretching | 1600-1475 | 1600-1450 |

| C-Br | Stretching | 680-515 | 690-515 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(2-Piperidinoethyl)-1-bromobenzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the bromobenzene (B47551) ring, the aliphatic protons of the ethyl linker, and the protons of the piperidine (B6355638) ring. The aromatic region typically displays a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The ethyl chain protons appear as two triplets, while the piperidine protons often show more complex, overlapping multiplets.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon environments in the molecule. The spectrum for this compound would show signals corresponding to the aromatic carbons (with the carbon attached to the bromine atom, the ipso-carbon, being significantly influenced by the heavy atom effect), the two carbons of the ethyl chain, and the three distinct carbons of the piperidine ring (C2/C6, C3/C5, and C4). The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve structural ambiguities. A COSY spectrum would establish proton-proton coupling correlations, for instance, between the adjacent methylene (B1212753) groups of the ethyl linker. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each ¹H signal to its corresponding ¹³C signal.

Interactive Data Table: Predicted NMR Data for this compound Note: This table is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

| Aromatic (C-H) | ~7.4 (d) | ~131.5 | Doublet |

| Aromatic (C-H) | ~7.1 (d) | ~130.0 | Doublet |

| Aromatic (C-Br) | - | ~120.0 | - |

| Aromatic (C-CH₂) | - | ~139.0 | - |

| -CH₂-Ar | ~2.7-2.8 (t) | ~35.0 | Triplet |

| -CH₂-N | ~2.5-2.6 (t) | ~60.0 | Triplet |

| Piperidine (C2/C6-H) | ~2.4 (m) | ~54.5 | Multiplet |

| Piperidine (C3/C5-H) | ~1.6 (m) | ~26.0 | Multiplet |

| Piperidine (C4-H) | ~1.4 (m) | ~24.5 | Multiplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₃H₁₈BrN. This gives a monoisotopic mass of approximately 267.06 Da and an average molecular weight of 268.19 g/mol .

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula. An HRMS measurement of the molecular ion would confirm the C₁₃H₁₈BrN composition, distinguishing it from other molecules with the same nominal mass.

Fragmentation Analysis in MS involves breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways observed under electron ionization (EI) would likely include:

Benzylic cleavage: Fission of the bond between the two ethyl carbons to produce a stable tropylium-like ion or a bromobenzyl cation.

Alpha-cleavage: Fission of the bond adjacent to the piperidine nitrogen, leading to the formation of a characteristic iminium ion (m/z ~98), which is a common fragment for N-alkyl piperidines.

Loss of the bromine atom.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 267/269 | [M]⁺ (Molecular Ion) | Intact molecule (shows isotopic pattern for Br) |

| 183/185 | [Br-C₆H₄-CH₂]⁺ | Cleavage between ethyl carbons |

| 170 | [C₆H₅-CH₂-CH₂-N-C₅H₁₀]⁺ | Loss of Br radical |

| 98 | [C₅H₁₀N-CH₂]⁺ | α-cleavage at the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine iminium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "vibrational fingerprint," providing rapid confirmation of the presence of key functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹) from the ethyl and piperidine CH₂ groups.

Aromatic C=C Stretching: Medium bands in the 1450-1600 cm⁻¹ region. A characteristic band for 1,4-disubstitution often appears around 800-840 cm⁻¹.

C-N Stretching: Medium to weak bands in the 1020-1250 cm⁻¹ range.

C-Br Stretching: A band in the far IR region, typically between 500 and 600 cm⁻¹, which is a key indicator for the bromo-substituent.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Br bond.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC, TLC)

Chromatography is essential for separating this compound from reaction impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase method, likely using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the bromophenyl chromophore absorbs, typically around 220 nm or 260 nm.

Gas Chromatography (GC) is also applicable, given the compound's volatility. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be used to separate the compound from any volatile impurities. The retention time under specific temperature programming conditions serves as an identifying characteristic.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and for preliminary purity checks. The compound would be spotted on a silica (B1680970) gel plate and developed with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of triethylamine (B128534) to prevent peak tailing). The position of the spot, represented by its retention factor (Rf), helps in identifying the compound.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide the ultimate structural confirmation in the solid state. This technique determines the precise three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting data would yield highly accurate measurements of bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation, such as the chair conformation of the piperidine ring and the orientation of the ethyl side chain relative to the aromatic ring. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state structure. While no public crystal structure for this specific compound is currently available, the technique remains the gold standard for unambiguous solid-state structural elucidation.

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of MS. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for the confident identification of the peak corresponding to this compound by matching its retention time and its mass spectrum against a reference. This method is invaluable for identifying the compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in complex matrices. The compound is first separated by HPLC and then ionized. A specific molecular ion (the precursor ion) is selected in the first mass spectrometer, fragmented, and then a specific fragment ion (the product ion) is monitored in the second mass spectrometer. This multiple-reaction monitoring (MRM) approach drastically reduces background noise and allows for highly accurate quantification at very low levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.